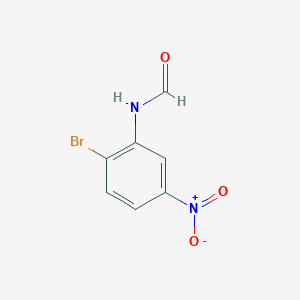

N-(2-bromo-5-nitrophenyl)formamide

Description

Established Synthetic Routes for N-(2-bromo-5-nitrophenyl)formamide

The formation of the formamide (B127407) group is the key transformation in the synthesis of the title compound. This is typically accomplished by the N-formylation of 2-bromo-5-nitroaniline (B76971).

N-formylation is a fundamental reaction in organic chemistry, and various reagents and conditions have been developed to achieve this transformation efficiently.

Direct N-Formylation Approaches (e.g., with formic acid/ethyl formate)

Direct formylation using formic acid is a common and straightforward method. researchgate.netnih.gov The reaction often involves heating the amine with formic acid, sometimes in the presence of a dehydrating agent or by removing water azeotropically. nih.gov For instance, a mixture of an amine and aqueous 85% formic acid in toluene (B28343) can be heated under reflux with a Dean-Stark trap to drive the reaction to completion, affording the N-formyl product in excellent yields. scispace.com The use of ethyl formate, another formylating agent, in refluxing conditions has also been reported to give high yields of formamides. researchgate.net

Different catalysts can be employed to facilitate the N-formylation of anilines with formic acid, including silica-supported sulfuric acid, and various metal oxides. researchgate.net The choice of solvent can also play a crucial role in the reaction's success. researchgate.net

Catalyst-Free and Solvent-Free Formylation Strategies

In a push towards more environmentally friendly synthetic methods, catalyst-free and solvent-free approaches for N-formylation have been developed. scholarsresearchlibrary.com One such method involves heating the amine with formic acid at an elevated temperature (e.g., 80 °C) without any solvent, which can produce formamides in good to excellent yields. nih.gov Another sustainable approach utilizes carbon dioxide and sodium borohydride (B1222165) in a formamide-based solvent to achieve N-formylation without the need for a catalyst. nih.gov These "green" methods often offer advantages in terms of reduced waste and simplified work-up procedures. scholarsresearchlibrary.com

The direct precursor for the synthesis of this compound is 2-bromo-5-nitroaniline. sigmaaldrich.comfishersci.com This substituted aniline (B41778) contains the necessary bromine and nitro groups in the correct positions on the aromatic ring. The synthesis of 2-bromo-5-nitroaniline itself can be achieved through various routes, such as the nitration of bromobenzene (B47551) followed by further transformations. google.com Once 2-bromo-5-nitroaniline is obtained, it can be subjected to the N-formylation conditions described previously to yield this compound. 120.27.244sigmaaldrich.com

| Starting Material | Reagent/Conditions | Product | Yield | Reference |

| Benzylamine | 85% Formic acid, Toluene, Reflux with Dean-Stark trap | N-Benzylformamide | 98% | scispace.com |

| Aniline | Formic acid, 80 °C, Solvent-free | Formanilide | Good to Excellent | nih.gov |

| Various Amines | Ethyl formate, Reflux | N-Formylamines | High to Excellent (80-94%) | researchgate.net |

Advanced Derivatization Strategies of this compound

The presence of a bromine atom on the aromatic ring of this compound opens up possibilities for further functionalization, allowing for the synthesis of a diverse range of derivatives.

The bromine atom, being a good leaving group, is a prime site for various cross-coupling reactions. While specific examples for this compound are not extensively detailed in the provided context, analogous transformations on similar bromo-nitroaromatic compounds are well-established. For instance, nucleophilic aromatic substitution (SNAr) reactions can occur where the bromine is displaced by a nucleophile. chegg.com The reactivity of the bromine atom is influenced by the electron-withdrawing nitro group on the ring.

It is important to note that other functional groups on the molecule, such as the nitro group, can also be targets for chemical modification. For example, the nitro group can be reduced to an amino group, which can then undergo a variety of subsequent reactions.

Structure

3D Structure

Propriétés

IUPAC Name |

N-(2-bromo-5-nitrophenyl)formamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5BrN2O3/c8-6-2-1-5(10(12)13)3-7(6)9-4-11/h1-4H,(H,9,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ATYLSWFOQJOHCN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1[N+](=O)[O-])NC=O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5BrN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10325438 | |

| Record name | N-(2-bromo-5-nitrophenyl)formamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10325438 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

245.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

98556-09-3 | |

| Record name | N-(2-bromo-5-nitrophenyl)formamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10325438 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Advanced Reaction Pathways

Advanced Derivatization Strategies of N-(2-bromo-5-nitrophenyl)formamide

Functionalization at the Bromine Moiety

Nucleophilic Aromatic Substitution Reactions

Nucleophilic aromatic substitution (SNAr) is a fundamental reaction for modifying the aromatic core of this compound. In this reaction, the bromine atom acts as a leaving group, being replaced by a nucleophile. The reaction proceeds via an addition-elimination mechanism, which is facilitated by the presence of the strongly electron-withdrawing nitro group positioned ortho to the bromine atom. researchgate.nettandfonline.com This group stabilizes the negatively charged intermediate, known as a Meisenheimer complex, through resonance. tandfonline.com

The general mechanism involves the attack of a nucleophile on the carbon atom bearing the bromine, leading to the formation of the resonance-stabilized Meisenheimer complex. Subsequently, the bromide ion is eliminated, and the aromaticity of the ring is restored, yielding the substituted product. A variety of nucleophiles, such as alkoxides, phenoxides, and amines, can be employed in this reaction. The rate of reaction is influenced by the nature of the solvent and the strength of the nucleophile. rsc.org

A general scheme for the SNAr reaction is as follows:

This compound + Nu- → N-(2-substituted-5-nitrophenyl)formamide + Br-

Where Nu- represents a nucleophile.

Transition Metal-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura coupling)

Transition metal-catalyzed cross-coupling reactions provide a powerful tool for the formation of carbon-carbon and carbon-heteroatom bonds. The Suzuki-Miyaura coupling, in particular, is a widely used method for the arylation of aryl halides. libretexts.org In the context of this compound, the bromine atom can be readily coupled with a variety of organoboron compounds, such as boronic acids or boronic esters, in the presence of a palladium catalyst and a base. libretexts.orgnih.gov

The catalytic cycle of the Suzuki-Miyaura reaction typically involves three main steps: oxidative addition of the aryl bromide to a Pd(0) complex, transmetalation of the organic group from the boron atom to the palladium center, and reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst. libretexts.org This methodology allows for the introduction of a wide range of aryl and heteroaryl substituents at the 2-position of the phenyl ring.

Below is a table illustrating potential products from the Suzuki-Miyaura coupling of this compound with various boronic acids.

| Aryl Boronic Acid | Palladium Catalyst | Base | Product |

| Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | N-(2-phenyl-5-nitrophenyl)formamide |

| 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ | Cs₂CO₃ | N-(2-(4-methoxyphenyl)-5-nitrophenyl)formamide |

| Thiophene-2-boronic acid | Pd(OAc)₂/SPhos | K₃PO₄ | N-(2-(thiophen-2-yl)-5-nitrophenyl)formamide |

| Pyridine-3-boronic acid | CataXCium A Pd G3 | K₃PO₄ | N-(2-(pyridin-3-yl)-5-nitrophenyl)formamide |

This reaction has been shown to be effective for a range of unprotected ortho-bromoanilines, highlighting its applicability to substrates like this compound. nih.gov

Transformations of the Nitro Group

The nitro group in this compound is a versatile functional group that can be transformed into other functionalities, most notably an amino group, which can then participate in various cyclization reactions.

Reductive Processes and Amine Formation

The reduction of the nitro group to an amine is a common and highly useful transformation. This can be achieved using various reducing agents, such as tin(II) chloride in hydrochloric acid, iron powder in acetic acid, or catalytic hydrogenation with H₂ gas over a palladium catalyst. nih.gov The resulting product, N-(5-amino-2-bromophenyl)formamide, is a key intermediate for the synthesis of more complex molecules. The choice of reducing agent can be critical to avoid the reduction of other functional groups present in the molecule. For instance, catalytic hydrogenation may also lead to the cleavage of the carbon-bromine bond.

The general reaction is:

This compound + Reducing Agent → N-(5-amino-2-bromophenyl)formamide

Cyclization Reactions involving the Nitro and Amide Functionalities

The ortho-positioning of the nitro and formamide (B127407) groups (after reduction of the nitro group) provides an ideal scaffold for intramolecular cyclization reactions to form heterocyclic systems. A particularly important application is the synthesis of benzimidazoles. researchgate.netorganic-chemistry.org One-pot reductive cyclization methods have been developed where the nitro group is reduced in situ to an amine, which then condenses with the formamide group (or a derivative thereof) to form the imidazole (B134444) ring. tandfonline.com

For instance, by treating this compound with a reducing agent like sodium dithionite (B78146) (Na₂S₂O₄), the nitro group is converted to an amine. tandfonline.comorganic-chemistry.org The newly formed ortho-diamine system can then undergo intramolecular cyclization with the formamide moiety, often facilitated by acid or heat, to yield a bromo-substituted benzimidazole. This process is a powerful strategy for the rapid construction of this important heterocyclic core. rsc.orgrsc.org

Modifications at the Formamide Linkage

The formamide group itself can be a site for further chemical modification, allowing for the introduction of various substituents on the nitrogen atom.

N-Alkylation and N-Acylation Reactions

The hydrogen atom of the formamide group can be substituted through N-alkylation or N-acylation reactions. N-alkylation can be achieved by first deprotonating the formamide with a suitable base, such as sodium hydride, to form the corresponding anion. This anion then acts as a nucleophile and can react with an alkylating agent, like an alkyl halide, to introduce an alkyl group on the nitrogen atom.

Similarly, N-acylation can be performed by reacting the formamide with an acylating agent, such as an acyl chloride or an anhydride, typically in the presence of a base to neutralize the acid byproduct. These reactions provide a straightforward route to a diverse range of N-substituted derivatives, further expanding the synthetic utility of the parent compound.

A summary of these transformations is presented in the table below.

| Reaction Type | Reagents | Product |

| N-Alkylation | 1. Base (e.g., NaH) 2. Alkyl Halide (R-X) | N-alkyl-N-(2-bromo-5-nitrophenyl)formamide |

| N-Acylation | Acyl Chloride (RCOCl) / Base | N-acyl-N-(2-bromo-5-nitrophenyl)formamide |

Hydrolysis and Amide Bond Modifications

The formamide group in this compound is susceptible to cleavage and modification under various conditions, most notably through hydrolysis.

Hydrolysis: The amide bond can be hydrolyzed under both acidic and basic conditions to yield 2-bromo-5-nitroaniline (B76971) and formic acid (or its corresponding salt). chemistrysteps.comyoutube.com The reaction is typically driven to completion by heating. youtube.com

Acid-Catalyzed Hydrolysis: In the presence of a strong acid (e.g., H₂SO₄) and water, the reaction begins with the protonation of the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon. youtube.comkhanacademy.org A water molecule then acts as a nucleophile, attacking the carbonyl carbon to form a tetrahedral intermediate. Subsequent proton transfers facilitate the elimination of the amine as a good leaving group (protonated 2-bromo-5-nitroaniline), which, after deprotonation of the carbonyl, yields the final carboxylic acid and the ammonium (B1175870) salt. youtube.com This process is generally irreversible because the resulting amine is protonated under the acidic conditions, rendering it non-nucleophilic and preventing the reverse reaction. youtube.com

Base-Catalyzed Hydrolysis (Saponification): Under basic conditions (e.g., using NaOH), a hydroxide (B78521) ion directly attacks the carbonyl carbon in a nucleophilic addition step. chemistrysteps.comchemistrysteps.com This forms a tetrahedral intermediate from which the amide anion (⁻NH-Ar) is expelled. This is generally an unfavorable step as the amide is a strong base. However, the reaction is driven forward by a rapid, irreversible acid-base reaction between the initially formed formic acid and the strong base in the medium, or the highly basic amine anion, to form a stable carboxylate salt and the neutral 2-bromo-5-nitroaniline. chemistrysteps.comchemistrysteps.com Studies on the alkaline hydrolysis of substituted formanilides have provided detailed kinetic data on how substituents affect the reaction rate.

Amide Bond Modifications: Beyond simple hydrolysis, the formamide moiety can potentially undergo other transformations. While specific examples for this compound are not extensively documented, related reactions of formamides include:

Dehydration: At very high temperatures or in the presence of strong dehydrating agents, formamides can be dehydrated to form isocyanides.

Reduction: The amide can be reduced to a secondary amine (N-methyl-2-bromo-5-nitroaniline) using strong reducing agents like lithium aluminum hydride (LiAlH₄).

Transamidation: Reaction with a different amine at high temperatures could potentially replace the original amino group, although this is often a challenging and low-yielding process.

The susceptibility of the formamide bond to hydrolysis is a key consideration in multi-step syntheses, where it may function as a protecting group for the amine that can be removed under specific acidic or basic conditions. scholarsresearchlibrary.com

Green Chemistry Principles in this compound Synthesis

Modern synthetic chemistry emphasizes the incorporation of green chemistry principles to minimize environmental impact. The synthesis of this compound from 2-bromo-5-nitroaniline and a formylating agent can be made more sustainable through innovative catalytic approaches and by reducing solvent usage.

Sustainable Catalysis Approaches

The traditional formylation of amines often requires stoichiometric reagents or harsh conditions. Recent research has focused on developing catalytic methods that are more efficient and environmentally benign.

Heterogeneous Catalysts: The use of solid, reusable catalysts simplifies product purification and reduces waste. Fe(III)-exchanged sepiolite (B1149698) has been demonstrated as an effective and recyclable catalyst for the N-formylation of anilines with formic acid, offering high yields in short reaction times. researchgate.net The Lewis acidic Fe(III) sites on the catalyst are proposed to activate the formic acid for nucleophilic attack by the amine. researchgate.net

Base Metal Catalysis: Transitioning from precious metal catalysts to more abundant and less toxic base metals is a core goal of green chemistry. A novel manganese-catalyzed N-formylation of anilines has been developed using oxalic acid as a safe, solid carbon monoxide (CO) surrogate. acs.org The proposed mechanism involves the oxidative addition of the aniline's N-H bond to a Mn(I) species, followed by insertion of in situ-generated CO and reductive elimination to yield the formanilide. acs.org

Renewable Formyl Sources: Formic acid itself is considered a green reagent, especially when derived from biomass or the hydrogenation of CO₂. acs.org A recently developed method uses aleuritic acid, a renewable resource, as a sustainable source for in situ generation of formic acid for the N-formylation of anilines. thieme-connect.com

Electrochemical Synthesis: An innovative approach involves the electrochemical coupling of formic acid and nitrite (B80452) over a copper catalyst to produce formamide under ambient conditions. nih.gov This method points towards future possibilities for using CO₂-derived formic acid to synthesize formamides in a highly sustainable manner. nih.gov

Interactive Table: Comparison of Sustainable Catalytic Systems for N-Formylation of Anilines

| Catalyst System | Formyl Source | Conditions | Key Advantages |

|---|---|---|---|

| Fe(III)-exchanged sepiolite | Formic acid | - | Heterogeneous, reusable catalyst, fast reactions |

| MnCl₂·4H₂O | Oxalic acid (CO surrogate) | DMF, 130 °C | Uses abundant base metal, avoids gaseous CO |

| Copper on Zeolite 5A | Glycerol derivatives | - | Utilizes renewable feedstock |

| Isolated Iridium Atoms | CO₂ + Hydrosilane | - | High efficiency, integrates CO₂ capture |

| None (Catalyst-Free) | Aleuritic Acid | NaIO₄, 1,4-dioxane | Uses renewable formyl source |

Solvent Minimization and Alternative Media

Reducing or eliminating the use of volatile organic solvents (VOCs) is a primary target for greening chemical processes.

Solvent-Free (Neat) Reactions: The N-formylation of anilines using formic acid can be performed efficiently under solvent-free conditions, often with gentle heating (e.g., 60 °C). scholarsresearchlibrary.comtandfonline.com These "neat" reactions minimize waste and simplify work-up, as the product can often be isolated directly. scholarsresearchlibrary.com The optimal ratio of aniline (B41778) to formic acid is crucial for achieving high yields. scholarsresearchlibrary.com

Alternative Solvents: When a solvent is necessary, greener alternatives are preferred.

Ionic Liquids (ILs): These are salts with low melting points that can act as both solvents and catalysts. youtube.com Brønsted acidic ionic liquids based on 1,4-diazabicyclo[2.2.2]octane (DABCO) have been shown to effectively catalyze the N-formylation of amines with formic acid under solvent-free conditions, offering high yields and simple, environmentally friendly work-up. researchgate.net

Polyethylene Glycol (PEG): PEG is a non-toxic, biodegradable, and recyclable solvent. N-formylation of anilines with formic acid can be carried out at room temperature in PEG, tolerating a wide range of functional groups. nih.gov

Mechanistic Investigations of Synthetic Transformations

Understanding the reaction mechanism is crucial for optimizing reaction conditions and improving yields. The formylation of 2-bromo-5-nitroaniline involves complex interactions between the amine, the formylating agent, and any catalyst present.

Elucidation of Reaction Intermediates

The pathway from reactants to products proceeds through one or more transient species known as reaction intermediates.

Formylation with Formic Acid: In catalyst-free or acid-catalyzed formylation with formic acid, the reaction is believed to proceed through a key tetrahedral intermediate. In acid-catalyzed versions, the formic acid is first protonated by the catalyst (e.g., melaminetrisulfonic acid or HI generated in situ from I₂ and formic acid) to form a highly electrophilic species. nih.gov The nitrogen atom of the aniline then attacks this activated species. Subsequent proton transfers and elimination of a water molecule lead to the final formamide. nih.gov

Formylation with CO₂ and Hydrosilanes: In more complex catalytic systems, such as the formylation using CO₂ and a hydrosilane, several potential intermediates have been proposed based on in situ monitoring and kinetic studies. acs.org These can include a silylcarbamate intermediate, formed from the reaction of the amine with CO₂, which is then reduced. acs.org Alternatively, a formoxysilane intermediate may form first, which then reacts with the amine. acs.orgresearchgate.net

Hydrolysis Intermediates: For the reverse reaction, hydrolysis, computational studies suggest that the process involves the formation of a diol intermediate after hydration of the carbonyl group. nih.gov This can then rearrange via a water-assisted proton transfer, leading to a zwitterionic intermediate before dissociation into formic acid and the amine. nih.gov

Kinetic Studies of Key Synthetic Steps

Effect of Substituents: In the formylation of anilines, the nucleophilicity of the amine is a key factor. Electron-donating groups on the aniline ring generally increase the reaction rate, while electron-withdrawing groups, such as the nitro and bromo substituents in 2-bromo-5-nitroaniline, decrease the amine's nucleophilicity and thus slow the reaction. scholarsresearchlibrary.com This often necessitates longer reaction times or higher temperatures to achieve good yields. scholarsresearchlibrary.com

Rate-Determining Step in Hydrolysis: For the acid-catalyzed hydrolysis of amides, the rate-determining step is typically the nucleophilic attack of water on the protonated amide. youtube.com In base-catalyzed hydrolysis, the rate-limiting step is often considered to be the formation of the tetrahedral intermediate from the attack of the hydroxide ion. rsc.org

Catalyst Role in Kinetics: Catalysts function by providing an alternative reaction pathway with a lower activation energy, thereby increasing the reaction rate. For instance, in the hydrolysis of N'-formylkynurenine, freezing a dilute acid solution was found to accelerate the reaction rate significantly compared to the super-cooled liquid solution at the same temperature, highlighting the role of phase and concentration effects on kinetics. nih.gov

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

No publicly available data could be located for the high-resolution 1D and 2D NMR analysis (¹H, ¹³C, COSY, HSQC, HMBC) of N-(2-bromo-5-nitrophenyl)formamide. Such data would be essential for the definitive assignment of proton and carbon signals and for establishing the connectivity within the molecule.

Detailed experimental data and spectral assignments for this compound are not present in the reviewed literature.

There is no information available regarding dynamic NMR studies on this specific compound to investigate the rotational barrier around the amide C-N bond and the conformational exchange of the formamide (B127407) moiety.

Vibrational Spectroscopy

Specific vibrational frequencies and band assignments for this compound are not documented in the public domain.

While FT-IR is a common technique for identifying functional groups, a specific, analyzed spectrum for this compound with peak assignments is not available.

No Raman or SERS studies for this compound have been published, precluding any discussion of its molecular vibrations or potential surface interactions.

Mass Spectrometry (MS) for Molecular Confirmation and Fragmentation Analysis

Although commercial suppliers mention mass spectrometry as a quality control measure, detailed mass spectra and fragmentation pathway analyses for this compound are not publicly accessible. This information would be critical for confirming the molecular weight and understanding the compound's stability and fragmentation under ionization.

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique that is well-suited for the analysis of polar and thermally labile molecules like this compound. The process involves the formation of gas-phase ions from a liquid solution, which are then analyzed by a mass spectrometer. For this compound, with a molecular weight of 245.034 g/mol , ESI-MS would be expected to show a prominent ion peak corresponding to the protonated molecule [M+H]⁺ at m/z 246.04. Depending on the solvent system and instrumental parameters, adducts with solvent molecules or cations (e.g., [M+Na]⁺, [M+K]⁺) might also be observed. This technique is crucial for confirming the molecular weight of the synthesized compound.

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. While this compound has a relatively low molecular weight, its polarity and potential for thermal degradation could present challenges for GC-MS analysis. Successful analysis would depend on the compound's volatility and thermal stability. If amenable to GC, the resulting mass spectrum would show a molecular ion peak (M⁺) and a characteristic fragmentation pattern. This pattern would provide structural information, with potential cleavages occurring at the C-Br bond, the nitro group, and the formamide moiety.

Liquid Chromatography-Mass Spectrometry (LC-MS)

Liquid Chromatography-Mass Spectrometry (LC-MS) is a highly versatile and powerful technique for the analysis of a wide range of organic compounds. For this compound, LC-MS, particularly when coupled with a technique like ESI, is an ideal analytical method. researchgate.net It allows for the separation of the compound from any impurities or byproducts before it enters the mass spectrometer for detection. A study on a similar compound, sodium (±)-5-bromo-2-(α-hydroxypentyl) benzoate, demonstrated the successful use of LC-MS/MS for its determination in rat plasma. researchgate.net The use of a C18 column with a gradient elution of ammonium (B1175870) acetate (B1210297) and methanol (B129727) was effective for separation. researchgate.net For this compound, a similar approach would likely yield good chromatographic separation and a clean mass spectrum, confirming its molecular weight and purity.

| Technique | Expected Ion (m/z) | Information Provided |

| ESI-MS | [M+H]⁺: 246.04 | Molecular Weight Confirmation |

| GC-MS | M⁺: 245.03 | Molecular Weight & Fragmentation Pattern |

| LC-MS | [M+H]⁺: 246.04 | Separation, Purity, and Molecular Weight |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light excites electrons from a lower energy ground state to a higher energy excited state. tanta.edu.eg In this compound, the presence of the benzene (B151609) ring, the nitro group, and the formamide group gives rise to a conjugated system. The expected electronic transitions would include π → π* and n → π* transitions. uzh.chlibretexts.org The π → π* transitions, arising from the conjugated π system of the phenyl ring and the nitro group, are typically high-energy transitions and result in strong absorption bands in the UV region. uzh.chlibretexts.org The n → π* transitions, involving the non-bonding electrons on the oxygen atoms of the nitro and formamide groups, are lower in energy and appear as weaker absorption bands at longer wavelengths. uzh.chlibretexts.org The solvent can influence the position of these absorption bands; polar solvents can cause a blue shift (to shorter wavelengths) for n → π* transitions and a red shift (to longer wavelengths) for π → π* transitions. tanta.edu.eg

| Transition Type | Involved Orbitals | Expected Wavelength Region | Relative Intensity |

| π → π | π bonding to π antibonding | Shorter Wavelength (UV) | Strong |

| n → π | Non-bonding to π antibonding | Longer Wavelength (UV-Vis) | Weak |

X-ray Crystallography for Solid-State Structure Determination

Single crystal X-ray diffraction is the most definitive method for determining the three-dimensional atomic arrangement of a molecule in the solid state. researchgate.netnih.gov To perform this analysis, a suitable single crystal of this compound must be grown. The crystal is then mounted on a diffractometer and irradiated with X-rays. The diffraction pattern produced is collected and analyzed to determine the unit cell dimensions and the precise coordinates of each atom within the crystal lattice. mdpi.com For instance, the analysis of a related compound, 4-bromo-2-{[2-(5-bromo-2-nitrophenyl)hydrazin-1-ylidene]methyl}-5-fluorophenol, revealed a monoclinic crystal system with the space group P21/n. researchgate.net This level of detailed structural information, including bond lengths, bond angles, and torsion angles, is crucial for a complete understanding of the molecule's conformation.

The crystal structure determined by X-ray diffraction also reveals the nature and geometry of intermolecular interactions that stabilize the crystal packing. researchgate.net For this compound, several types of interactions are possible.

Hydrogen Bonding: The formamide group contains an N-H bond, which can act as a hydrogen bond donor, and a carbonyl oxygen, which can act as a hydrogen bond acceptor. Therefore, intermolecular N-H···O hydrogen bonds are expected to be a significant feature in the crystal packing. mdpi.com

Halogen Bonding: The bromine atom can participate in halogen bonding, where it acts as an electrophilic region (a σ-hole) and interacts with a nucleophilic atom, such as the oxygen of the nitro or formamide group of a neighboring molecule. mdpi.com

π-π Stacking: The aromatic phenyl rings can engage in π-π stacking interactions, where the electron-rich π systems of adjacent molecules are arranged in a parallel or offset fashion.

The analysis of these non-covalent interactions provides a deeper understanding of the supramolecular assembly of this compound in the solid state. mdpi.comnih.gov

| Interaction Type | Atoms/Groups Involved | Description |

| Hydrogen Bonding | N-H (donor) and C=O (acceptor) | An attractive interaction between a hydrogen atom covalently bonded to a highly electronegative atom and another nearby electronegative atom. |

| Halogen Bonding | C-Br (donor) and O (acceptor) | A non-covalent interaction where a halogen atom acts as an electrophilic species. |

| π-π Stacking | Phenyl Rings | Attractive, noncovalent interactions between aromatic rings. |

Computational Chemistry and Theoretical Modeling

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), offer a robust framework for investigating the molecular and electronic structure of N-(2-bromo-5-nitrophenyl)formamide.

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. For this compound, DFT calculations, often employing a functional like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), are used to determine the most stable molecular geometry by finding the minimum energy conformation. nih.govrsc.org

The optimized geometry reveals key structural parameters. The presence of the bromine atom and the nitro group on the phenyl ring, ortho and para to the formamido group respectively, introduces significant electronic and steric effects. These substituents influence the planarity of the molecule and the bond lengths and angles of the formamide (B127407) group. For instance, steric hindrance between the ortho-bromine and the formamide's hydrogen atom can lead to a non-planar arrangement between the phenyl ring and the formamide plane.

Table 1: Representative Optimized Geometrical Parameters of this compound (Illustrative Data)

| Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) |

| C-N (amide) | 1.36 | C-N-H (amide) | 118.0 |

| C=O | 1.23 | N-C=O | 125.0 |

| C-Br | 1.90 | C-C-Br | 120.5 |

| C-N (nitro) | 1.48 | O-N-O | 124.0 |

| Phenyl Ring-Amide | 25.0 |

Note: This data is illustrative and based on typical values for similar substituted aromatic amides.

The vibrational frequencies of this compound can be calculated from the second derivatives of the energy with respect to the atomic positions. q-chem.com These theoretical frequencies are crucial for interpreting experimental infrared (IR) and Raman spectra. The calculations help in the assignment of vibrational modes to specific functional groups. acs.orgnih.govnih.gov

Key vibrational modes for this molecule include the N-H stretching, C=O stretching (Amide I band), N-H bending (Amide II band), and the symmetric and asymmetric stretching of the nitro group. nih.gov The positions of these bands are sensitive to the electronic environment and intramolecular interactions, such as potential hydrogen bonding between the formamide N-H and the ortho-bromine or the nitro group's oxygen.

Table 2: Representative Calculated Vibrational Frequencies for this compound (Illustrative Data)

| Vibrational Mode | Calculated Frequency (cm⁻¹) | Description |

| ν(N-H) | 3450 | N-H stretching |

| ν(C=O) | 1690 | Amide I band |

| δ(N-H) | 1540 | Amide II band |

| ν_as(NO₂) | 1525 | Asymmetric NO₂ stretching |

| ν_s(NO₂) | 1350 | Symmetric NO₂ stretching |

| ν(C-Br) | 680 | C-Br stretching |

Note: This data is illustrative and based on typical values for similar substituted aromatic amides.

Frontier Molecular Orbital (FMO) theory simplifies reactivity predictions by focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.com The energy and distribution of these orbitals indicate the molecule's ability to donate or accept electrons.

For this compound, the HOMO is expected to be localized primarily on the phenyl ring and the formamide group, indicating these are the likely sites for electrophilic attack. The LUMO, conversely, is anticipated to be concentrated on the nitro group and the phenyl ring, highlighting the regions susceptible to nucleophilic attack. The energy gap between the HOMO and LUMO (ΔE) is a key indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap suggests higher reactivity. researchgate.net

Table 3: Representative Frontier Molecular Orbital Energies of this compound (Illustrative Data)

| Orbital | Energy (eV) |

| HOMO | -7.5 |

| LUMO | -2.8 |

| HOMO-LUMO Gap (ΔE) | 4.7 |

Note: This data is illustrative and based on typical values for nitroaromatic compounds.

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and intramolecular interactions within a molecule. nih.govnih.gov It examines the delocalization of electron density between filled (donor) and empty (acceptor) orbitals, which can be quantified by second-order perturbation theory.

In this compound, NBO analysis can reveal hyperconjugative interactions and potential intramolecular hydrogen bonds. For instance, an interaction between the lone pair of the ortho-bromine atom and the antibonding orbital of the N-H bond (n(Br) → σ*(N-H)) or between the formamide N-H and an oxygen of the nitro group could be identified and their stabilization energies estimated. qu.edu.qaunison.mx These interactions play a significant role in determining the molecule's conformational preferences and stability. rsc.org

The Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution in a molecule, indicating regions that are electron-rich (negative potential) and electron-poor (positive potential). For this compound, the MEP map would likely show negative potential around the oxygen atoms of the carbonyl and nitro groups, making them susceptible to electrophilic attack. The region around the formamide N-H and the aromatic protons would exhibit positive potential, indicating sites for nucleophilic attack. bas.bgresearchgate.net

Fukui functions provide a more quantitative measure of local reactivity by describing how the electron density at a specific point changes with a change in the total number of electrons. mdpi.comresearchgate.net Analysis of the Fukui functions (f+, f-, f0) can pinpoint the most likely sites for nucleophilic, electrophilic, and radical attacks, respectively. pku.edu.cn For this molecule, the oxygen atoms of the nitro group and the carbonyl group are expected to be the primary sites for electrophilic attack, while certain carbon atoms on the aromatic ring might be susceptible to nucleophilic attack.

Molecular Dynamics (MD) Simulations

While quantum chemical calculations provide insights into the static properties of a single molecule, Molecular Dynamics (MD) simulations can model the behavior of the molecule over time, considering its interactions with its environment (e.g., in a solvent). peerj.com For this compound, MD simulations could be used to study its conformational dynamics, solvation effects, and how intramolecular hydrogen bonds behave in a solution. This provides a more realistic picture of the molecule's behavior in a chemical or biological system.

Conformational Dynamics in Solution and at Interfaces

The study of conformational dynamics elucidates how a molecule changes its three-dimensional shape over time. In solution, the polarity of the solvent and specific solvent-solute interactions would be expected to influence the rotational barriers around the C-N amide bond and the C-N bond connecting the phenyl ring and the formamide group. At interfaces, such as a lipid bilayer or a solid surface, the conformational preferences of this compound would likely differ significantly from those in an isotropic solvent environment due to anisotropic forces. However, no specific studies detailing these dynamics through methods like molecular dynamics (MD) simulations or spectroscopic techniques combined with theoretical calculations for this compound have been found.

Protein-Ligand Interaction Dynamics in Biological Systems

Understanding how this compound interacts with proteins is crucial for assessing its potential biological activity. Computational docking and molecular dynamics simulations are standard methods to predict binding modes and affinities. These studies would typically identify key intermolecular interactions, such as hydrogen bonds, halogen bonds (involving the bromine atom), and π-stacking, that stabilize the protein-ligand complex. The dynamics of these interactions are critical for the ligand's residence time in the binding pocket. The absence of published research in this area means that the specific protein targets and the nature of its interactions remain speculative.

Crystal Structure Prediction and Crystal Engineering

Crystal engineering focuses on designing solid-state structures with desired properties based on an understanding of intermolecular interactions.

Exploration of Polymorphism and Co-crystallization Potential

Polymorphism, the ability of a compound to exist in multiple crystal forms, is a critical consideration in materials science and pharmaceuticals. Computational crystal structure prediction (CSP) methods are often employed to identify energetically feasible crystal packing arrangements. For this compound, different polymorphs would likely exhibit distinct physical properties.

Co-crystallization, the process of forming a crystalline structure containing two or more different molecules, is a common strategy to modify the physicochemical properties of a solid. Screening for potential co-formers for this compound would involve computational methods that assess the likelihood of forming stable co-crystals based on intermolecular interactions. No published studies on the polymorphism or co-crystallization of this specific compound are available.

Applications in Medicinal Chemistry and Structure Activity Relationships

N-(2-bromo-5-nitrophenyl)formamide as a Privileged Scaffold

The reactivity of this compound and its close synthetic relative, 2-bromo-5-nitroaniline (B76971), allows for the efficient synthesis of various heterocyclic systems that are cornerstones of many biologically active compounds.

The transformation of this compound, often through its hydrolysis to 2-bromo-5-nitroaniline, opens pathways to a multitude of heterocyclic rings.

Quinazolinones: The synthesis of quinazolinone derivatives can be achieved by reacting 2-aminobenzamides, which can be derived from the corresponding anilines, with various reagents. For instance, copper-catalyzed coupling of N-substituted o-bromobenzamides with formamide (B127407) yields 3-substituted quinazolinones. organic-chemistry.org Metal-catalyzed approaches have also been developed for the synthesis of quinazolines from 2-bromoaryl derivatives. nih.gov

Pyrimidines: Pyrimidine (B1678525) derivatives are accessible through various synthetic routes. One approach involves the condensation of chalcones with guanidine (B92328) hydrochloride. nih.gov Additionally, 2-amino-5-bromo-4(3H)-pyrimidinone derivatives can be synthesized through a regioselective lithiation-substitution protocol. nih.gov The synthesis of 5-bromo-2-substituted pyrimidine compounds can also be achieved in a one-step reaction from 2-bromomalonaldehyde (B19672) and amidine compounds. google.com

Oxadiazoles: 1,3,4-Oxadiazole derivatives are commonly synthesized from acyl hydrazides. rsc.orgnih.gov These hydrazides can be prepared from the corresponding carboxylic acids, which in turn can be derived from the aniline (B41778) precursor. The cyclization of acyl hydrazides is often achieved using dehydrating agents or through oxidative methods. organic-chemistry.org

Benzoxazoles: Benzoxazoles can be synthesized through the reaction of 2-aminophenols with various reagents. However, alternative routes starting from 2-bromoanilines have been developed. A one-pot domino acylation and annulation of 2-bromoanilines with acyl chlorides provides a versatile method for benzoxazole (B165842) synthesis. organic-chemistry.org

Indoles: The synthesis of indoles from 2-bromoaniline (B46623) derivatives is a well-established strategy. For example, the Larock indole (B1671886) synthesis involves the palladium-catalyzed annulation of anilines with alkynes. While not directly starting from the formamide, the corresponding aniline is a key intermediate.

Isoxazoles: Isoxazoles can be prepared from (2-nitrophenyl)isoxazole precursors. For instance, the reaction of 2-bromo-N-hydroxybenzimidoyl chloride with 2-nitrophenylacetylene can yield a (2-nitrophenyl)isoxazole derivative, which can then undergo further transformations. nih.gov The synthesis of isoxazoles can also be achieved by the condensation of chalcones with hydroxylamine (B1172632) hydrochloride. researchgate.netsciensage.info

Biological Activity Profiling of Derivatives

The heterocyclic systems derived from this compound have been extensively studied for their biological activities, revealing a broad spectrum of therapeutic potential.

Derivatives of quinazolinones and pyrimidines have shown promising activity against various microbial strains.

Table 1: Antimicrobial Activity of Quinazolinone and Pyrimidine Derivatives

| Compound Type | Derivative | Test Organism | Activity (MIC in µg/mL) | Reference |

|---|---|---|---|---|

| Quinazolinone | Fused pyrolo-quinazolinone | Candida albicans | 32-64 | nih.gov |

| Quinazolinone | Fused pyrolo-quinazolinone | Aspergillus niger | 32-64 | nih.gov |

| Quinazolinone | 3-substituted quinazolin-4(3H)-one | Staphylococcus aureus | - | nih.gov |

| Quinazolinone | - | Bacillus subtilis | 32-64 | nih.gov |

| Quinazolinone | - | Pseudomonas aeruginosa | - | nih.gov |

| Pyrimidine | 2,4-disubstituted pyrimidine | Staphylococcus aureus | - | nih.gov |

MIC: Minimum Inhibitory Concentration

The derivatives have been evaluated as inhibitors of various enzymes, indicating their potential as antidiabetic agents and for the treatment of neurodegenerative diseases.

Antidiabetic Agents: Heterocyclic compounds, including those derived from the title compound, have been investigated for their antidiabetic potential through the inhibition of enzymes like α-glucosidase and dipeptidyl peptidase-IV (DPP-IV).

Acetylcholinesterase and Butyrylcholinesterase Inhibition: Inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) is a key strategy in the management of Alzheimer's disease. Certain derivatives have shown inhibitory activity against these enzymes. researchgate.net

Table 2: Enzyme Inhibitory Activity of Derivatives

| Compound Class | Enzyme Target | IC50 (µM) | Reference |

|---|---|---|---|

| Pyrimidine Derivative | Lipoxygenase | 42 - 47.5 | nih.gov |

| Quinazolinone Derivative | Tubulin Polymerization | 5.8 | mdpi.com |

IC50: Half-maximal Inhibitory Concentration

The anticancer potential of quinazolinone and pyrimidine derivatives has been a significant area of investigation. These compounds have demonstrated cytotoxic effects against various cancer cell lines. mdpi.comnih.gov

Table 3: Anticancer Activity of Quinazolinone and Pyrimidine Derivatives

| Compound Class | Cell Line | IC50 (µM) | Reference |

|---|---|---|---|

| Quinazolinone | MCF-7 (Breast Cancer) | 15.85 | nih.gov |

| Quinazolinone | SW480 (Colon Cancer) | 17.85 | nih.gov |

| Quinazolinone | A549 (Lung Cancer) | 14.2 - 18.1 | nih.gov |

| Quinazolinone | L1210 (Leukemia) | 5.8 | mdpi.com |

| Quinazolinone | K562 (Leukemia) | >50% inhibition at 1 µg/mL | mdpi.com |

| Pyrimidine | MCF-7 (Breast Cancer) | 0.48 | rsc.org |

| Pyrimidine | HeLa (Cervical Cancer) | 0.74 | rsc.org |

| Pyrimidine | A549 (Lung Cancer) | - | nih.gov |

IC50: Half-maximal Inhibitory Concentration

Derivatives containing the bromo-nitro phenyl motif have also been explored for their activity against Mycobacterium tuberculosis. For instance, 3,5-dinitrobenzylsulfanyl tetrazoles and 1,3,4-oxadiazoles have shown potent antitubercular activity. nih.gov While not directly derived from the title formamide, the presence of the nitroaromatic scaffold is a key feature.

Structure-Activity Relationship (SAR) Studies

The biological potency of compounds derived from the this compound core is intricately linked to their structural features. Modifications to the phenyl ring and the formamide moiety can lead to significant changes in their pharmacological activity.

Structure-activity relationship (SAR) studies on related nitrophenyl derivatives have provided insights into how different functional groups and their positions influence biological activity. The presence and position of the nitro group are often critical determinants of the observed effects. For instance, in some classes of compounds, a nitro group at specific positions can enhance activity, while in others, it may be detrimental nih.govmdpi.com.

The bromine atom at the ortho-position to the formamide linkage introduces significant steric and electronic effects. This halogen substituent can influence the conformation of the molecule and may participate in halogen bonding, a type of non-covalent interaction that can be important for ligand-receptor binding. The electron-withdrawing nature of both the bromo and nitro groups significantly affects the electron density of the aromatic ring, which can modulate the binding affinity of the molecule to its biological target .

In studies of related benzamide (B126) analogues, the nature and position of substituents on the phenyl ring have been shown to be crucial for activities such as anticonvulsant effects . For example, the introduction of different substituents can alter the lipophilicity and electronic distribution of the molecule, thereby affecting its ability to cross cell membranes and interact with target proteins.

| Compound/Derivative Class | Structural Modification | Impact on Biological Potency |

| Nitroanilines | Position of the nitro group (ortho, meta, para) | Ortho-substituted nitroanilines showed different activity compared to para and meta isomers in certain contexts. nih.gov |

| Benzodiazepine Derivatives | Introduction of substituted aniline | Increased neurotoxicity was observed, particularly with para-halogen substitutions on the aniline ring. nih.gov |

| Indoline/Indole Derivatives | Position of the nitro group | A nitro group at C5 or C6 generally resulted in measurable mutagenic activity, whereas at C4 or C7 it was weak or absent. mdpi.com |

| N-Phenylthieno[2,3-b]pyridine-2-carboxamides | Electron-withdrawing vs. electron-donating substituents | Electron-withdrawing groups like -NO2 or -CN were associated with increased binding energy to the target protein compared to electron-releasing groups. |

A pharmacophore is the ensemble of steric and electronic features that is necessary to ensure the optimal supramolecular interactions with a specific biological target and to trigger (or block) its biological response. For derivatives of this compound, key pharmacophoric features can be inferred from SAR studies of analogous compounds.

The key pharmacophoric elements likely include:

An aromatic ring: Serving as a central scaffold.

A hydrogen bond donor: The N-H of the formamide group.

Hydrogen bond acceptors: The oxygen atoms of the formamide and nitro groups.

A halogen atom (bromine): Which can act as a hydrophobic feature and a potential halogen bond donor.

A nitro group: A strong electron-withdrawing group and a hydrogen bond acceptor.

The spatial arrangement of these features is critical. The ortho-bromo and meta-nitro substitution pattern on the phenyl ring in relation to the formamide linker defines a specific three-dimensional geometry that will be recognized by a biological target.

In Silico ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) Predictions

In silico tools are invaluable in modern drug discovery for predicting the ADMET properties of a compound, helping to identify potential liabilities early in the development process.

Lipinski's Rule of 5 is a guideline to evaluate the drug-likeness of a chemical compound and its potential for oral bioavailability. The rule states that, in general, an orally active drug has:

No more than 5 hydrogen bond donors.

No more than 10 hydrogen bond acceptors.

A molecular weight under 500 daltons.

A calculated octanol-water partition coefficient (LogP) not greater than 5.

For this compound, the parameters can be estimated based on its structure and data from closely related compounds. The molecular formula is C₇H₅BrN₂O₃, and the molecular weight is 245.03 g/mol .

Based on the structure of this compound, we can estimate the following for Lipinski's Rule of 5:

Hydrogen Bond Donors: The formamide (–NH–) group contains one hydrogen bond donor.

Hydrogen Bond Acceptors: The oxygen of the formamide carbonyl group and the two oxygens of the nitro group contribute to the hydrogen bond acceptor count, totaling three.

Molecular Weight: 245.03 g/mol , which is well below the 500 Da limit.

LogP: The calculated LogP (XLogP3) for the closely related 2-bromo-5-nitrophenol (B183277) is 2.7 nih.gov. The formamide group will influence this value, but it is likely to remain well below the upper limit of 5.

| Lipinski's Rule of 5 Parameter | Value for this compound (Estimated) | Guideline | Compliance |

| Molecular Weight | 245.03 g/mol | < 500 Da | Yes |

| LogP | ~2.5 - 3.0 (estimated from nih.gov) | < 5 | Yes |

| Hydrogen Bond Donors | 1 | ≤ 5 | Yes |

| Hydrogen Bond Acceptors | 3 | ≤ 10 | Yes |

| Violations | 0 | ≤ 1 | Yes |

Based on this analysis, this compound exhibits favorable drug-like properties according to Lipinski's Rule of 5, with no violations.

Good oral bioavailability is often correlated with adherence to Lipinski's Rule of 5. Given that this compound meets these criteria, it is predicted to have a reasonable potential for oral absorption.

The ability of a compound to cross the blood-brain barrier (BBB) is crucial for drugs targeting the central nervous system (CNS) and is a property to be avoided for peripherally acting drugs to minimize CNS side effects. BBB permeation is influenced by several factors, including lipophilicity, molecular size, and the number of hydrogen bonds.

Models for predicting BBB permeability often consider parameters such as the topological polar surface area (TPSA). For good brain permeation, a TPSA of less than 90 Ų is generally preferred mdpi.com. While the specific TPSA for this compound is not available in the provided search results, the presence of the polar nitro and formamide groups suggests a moderate TPSA.

The permeability of drugs across the BBB is dependent on factors like desolvation, lipophilicity, molecular volume, and dipole moment nih.gov. While this compound has a relatively low molecular weight, its polarity from the nitro and formamide groups may limit passive diffusion across the BBB. However, without specific experimental or detailed computational data, any prediction remains speculative. General models suggest that a balance of these properties is necessary for optimal BBB penetration mdpi.com.

Environmental and Degradation Studies

Environmental Fate and Transport Mechanisms

Specific information regarding the environmental fate and transport of N-(2-bromo-5-nitrophenyl)formamide is not available in the reviewed literature. General knowledge suggests that the mobility and distribution of the compound in soil, water, and air would be governed by its physicochemical properties, such as water solubility, vapor pressure, and octanol-water partition coefficient. However, experimentally determined values for these properties for this compound are not documented.

No studies were identified that specifically delineate the degradation pathways of this compound in soil, water, or sediment. In general, aromatic compounds can undergo various transformations in the environment, including hydroxylation, ring cleavage, and dehalogenation, often mediated by microbial enzymes. The nitro group can also be subject to reduction under anaerobic conditions. However, the specific sequence and products of these potential pathways for this compound are unknown.

The photolytic and hydrolytic stability of this compound has not been experimentally determined. Photodegradation would depend on the compound's ability to absorb ultraviolet or visible light, which could lead to the cleavage of chemical bonds. Hydrolysis, the reaction with water, could potentially cleave the amide bond, leading to the formation of 2-bromo-5-nitroaniline (B76971) and formic acid. The rates of these processes under different environmental pH and temperature conditions are crucial for assessing the compound's persistence but remain unstudied.

There is no available information on the susceptibility of this compound to microbial degradation. The presence of a bromine atom and a nitro group can sometimes confer resistance to biodegradation. While some microorganisms are known to degrade brominated and nitrated aromatic compounds, the specific enzymes and metabolic pathways required for the breakdown of this compound have not been investigated.

Transformation Products and Their Environmental Implications

As no degradation studies have been conducted, the transformation products of this compound are unknown. Consequently, their potential environmental implications, such as toxicity to aquatic life or persistence in the environment, cannot be assessed.

Advanced Analytical Methods for Environmental Monitoring

No specific analytical methods for the detection and quantification of this compound in environmental samples (e.g., water, soil, air) have been reported in the scientific literature. The development of such methods would be a prerequisite for any future environmental monitoring or fate and transport studies.

Future Perspectives and Emerging Research Directions for N 2 Bromo 5 Nitrophenyl Formamide

The chemical scaffold of N-(2-bromo-5-nitrophenyl)formamide, characterized by its unique arrangement of bromo, nitro, and formamide (B127407) groups on a phenyl ring, presents a fertile ground for future scientific exploration. The interplay of these functional groups imparts distinct electronic and steric properties, positioning the compound as a valuable building block and a candidate for novel applications. Emerging research is poised to exploit this structure through advanced synthetic methods, expanded biological screening, computational design, and materials science innovation.

Q & A

Q. What established synthesis protocols exist for N-(2-bromo-5-nitrophenyl)formamide, and how do reaction conditions influence yield?

Synthesis typically involves formylation of 2-bromo-5-nitroaniline using formic acid derivatives (e.g., formic acid/acetic anhydride mixtures or DMF as a solvent). Key parameters include:

- Temperature : 80–100°C to balance reaction rate and side-product formation.

- Catalysts : Sulfuric acid or polyphosphoric acid to activate the amine group.

- Solvent : Polar aprotic solvents (e.g., DMF) improve solubility, while acetic acid reduces hydrolysis . Lower temperatures (<60°C) may reduce bromine displacement but prolong reaction time. Evidence notes two synthetic routes with yields ranging from 65–85% depending on purification methods (recrystallization vs. column chromatography) .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- NMR : ¹H NMR shows the formamide proton at δ 8.5–9.5 ppm (singlet) and aromatic protons at δ 7.8–8.3 ppm. ¹³C NMR confirms the carbonyl at ~165 ppm .

- IR : Strong C=O stretch at ~1680 cm⁻¹ and N-H bend at ~1550 cm⁻¹ .

- Mass Spectrometry : ESI-MS reveals [M+H]⁺ at m/z 201.58, with fragmentation patterns indicating loss of Br (79/81 Da) .

- X-ray Crystallography : SHELXL refinement resolves crystal packing; similar bromonitro compounds exhibit orthorhombic systems with Z = 4 .

Advanced Research Questions

Q. How can researchers optimize synthesis when encountering low yields due to competing reactions?

Competing nitration or bromination side reactions can be mitigated by:

- Stepwise Halogenation : Bromination before nitration to avoid over-nitration.

- Protecting Groups : Acetylation of the amine prior to bromination improves selectivity .

- Real-Time Monitoring : TLC (silica gel, hexane:EtOAc 3:1) or HPLC (C18 column, acetonitrile/water gradient) identifies intermediates. Evidence highlights solvent polarity as critical—DMF increases nitro-group stability but may promote hydrolysis; switching to toluene reduces side reactions .

Q. What computational approaches predict the reactivity of this compound in nucleophilic substitutions?

- DFT Calculations : B3LYP/6-31G* models show the nitro group’s electron-withdrawing effect directs electrophilic attack to the para-position relative to bromine. HOMO-LUMO gaps (~4.5 eV) suggest moderate reactivity .

- Solvent Modeling : Polarizable Continuum Model (PCM) simulations indicate DMSO enhances charge separation, favoring SNAr mechanisms.

- Transition-State Analysis : Nudged Elastic Band (NEB) methods map activation energies for bromide displacement (~25 kcal/mol in gas phase) .

Q. How does the nitro group at the 5-position influence Suzuki-Miyaura coupling efficiency?

The nitro group activates the aryl bromide for oxidative addition but may hinder transmetallation. Optimal conditions include:

- Catalyst : PdCl₂(dppf) with SPhos ligand.

- Solvent : THF/water (3:1) at 80°C.

- Base : K₂CO₃ to maintain pH > 8. Yields reach >75% with boronic acids bearing electron-donating groups. Comparative studies show non-nitro analogs yield 20% less due to reduced electrophilicity .

Data Contradictions & Resolution Strategies

Q. How to resolve discrepancies in reported melting points (MPs) for this compound?

MPs range from 142–148°C across studies. Contributing factors:

- Polymorphism : Recrystallization from ethanol vs. acetone produces different crystal forms.

- Purity : HPLC data (C18 column, 220 nm) shows commercial samples may contain ≤5% 2-bromo-5-nitroaniline .

- Method : Differential Scanning Calorimetry (DSC) at 10°C/min provides more accurate MPs than capillary methods .

Q. Why do X-ray structures of similar compounds show variability in dihedral angles between formamide and aryl groups?

Dihedral angles range from 15–35° due to:

- Crystal Packing : SHELXT refinement reveals intermolecular H-bonding (N-H⋯O=C) forces planar conformations.

- Substituent Effects : Bulky bromine at position 2 increases steric hindrance, skewing angles .

Methodological Recommendations

Q. What strategies improve regioselectivity in derivatization reactions?

- Directed Ortho-Metallation : Use LDA to deprotonate the formamide N-H, enabling directed bromine migration.

- Microwave-Assisted Synthesis : 100 W irradiation reduces reaction time from 12 hrs to 2 hrs for amide couplings .

Q. How to analyze degradation products under accelerated stability conditions?

- Forced Degradation : Expose to UV light (254 nm) for 48 hrs. LC-MS identifies:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.